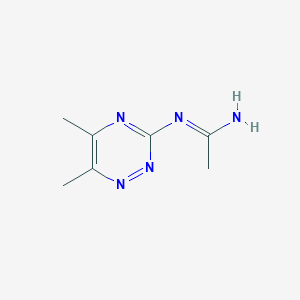
N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide: is a heterocyclic compound featuring a triazine ring substituted with dimethyl groups and an acetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with acetimidamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Cyclization Reactions: The acetimidamide moiety can participate in cyclization reactions, forming more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted triazines, azides, and reduced triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: Industrially, this compound is used in the production of high-energy materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, enhancing its biological activity. The acetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in peptide synthesis and as a coupling reagent .
4,6-Dimethoxy-1,3,5-triazine: Utilized in various organic transformations and as a building block for more complex molecules .
6,6′-Bis-(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2′-bipyridines: Employed in coordination chemistry and as ligands for metal complexes .
Uniqueness: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide stands out due to its unique combination of a triazine ring and an acetimidamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N5 |
|---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
N'-(5,6-dimethyl-1,2,4-triazin-3-yl)ethanimidamide |
InChI |
InChI=1S/C7H11N5/c1-4-5(2)11-12-7(9-4)10-6(3)8/h1-3H3,(H2,8,9,10,12) |
InChI Key |
BBWJGFXEYGQJKA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=NC(=N1)/N=C(\C)/N)C |
Canonical SMILES |
CC1=C(N=NC(=N1)N=C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


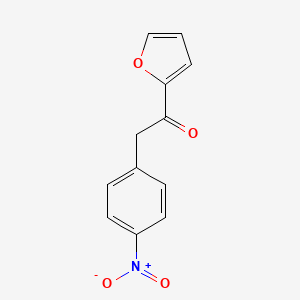
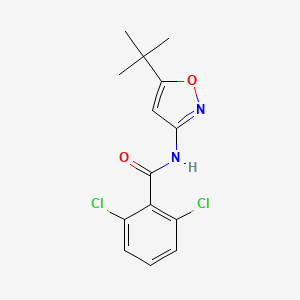
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
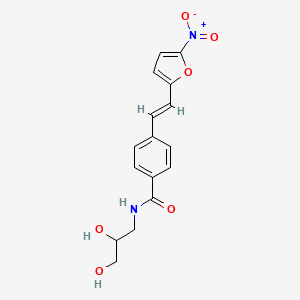
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
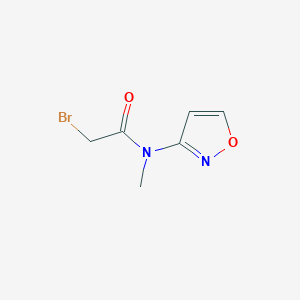
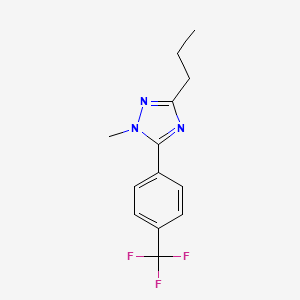
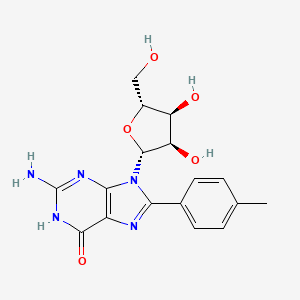
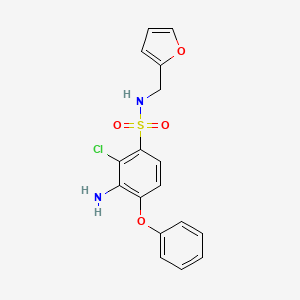
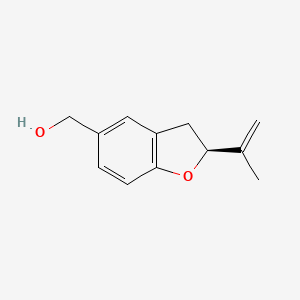
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
